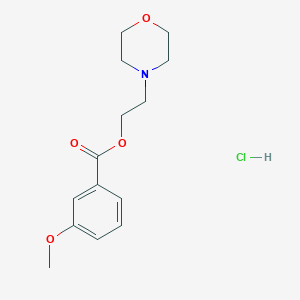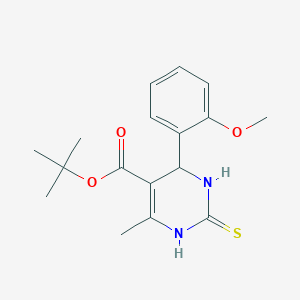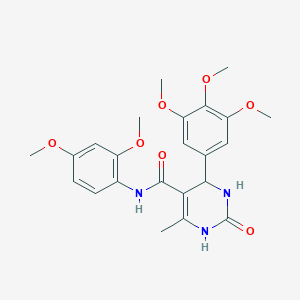
2-(4-morpholinyl)ethyl 3-methoxybenzoate hydrochloride
Descripción general
Descripción
2-(4-morpholinyl)ethyl 3-methoxybenzoate hydrochloride, also known as MEM, is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that has been developed for its potential use in the treatment of various diseases and conditions.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)ethyl 3-methoxybenzoate hydrochloride has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta levels. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)ethyl 3-methoxybenzoate hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases and the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase and the formation of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway and inhibit the activity of monoamine oxidase-B.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the disease or condition being studied. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis. In Alzheimer's disease research, this compound has been shown to improve cognitive function, reduce amyloid-beta levels, and increase acetylcholine levels. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, improve motor function, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-morpholinyl)ethyl 3-methoxybenzoate hydrochloride in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied in scientific research, so there is a large body of literature available. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of research. For example, it may not be effective in studies of diseases or conditions that do not involve the pathways targeted by this compound.
Direcciones Futuras
There are many future directions for 2-(4-morpholinyl)ethyl 3-methoxybenzoate hydrochloride research. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential use in other diseases and conditions. Additionally, future research could focus on developing more efficient synthesis methods for this compound and identifying new compounds that are similar in structure and function. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGDTVOMNHHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B3962921.png)

![ethyl 2-[3-(2-furoyl)-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962931.png)
![3-{5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3962941.png)

![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3962948.png)
![1-{5-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3962951.png)

![methyl 4-[6-amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B3962965.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3962966.png)
![N-(3-butoxyphenyl)-2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3962978.png)

![methyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3963006.png)
